molecular formula C27H32N2O7 B15283759 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15283759
M. Wt: 496.6 g/mol
InChI Key: ICQJISONFDKGGJ-ZNTNEXAZSA-N
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Description

5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to increase yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives with different substituents. These compounds may share some chemical properties but differ in their specific applications and biological activities. Examples include:

Properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O7/c1-33-19-8-4-7-18(17-19)24(30)22-23(20-9-5-10-21(34-2)26(20)35-3)29(27(32)25(22)31)12-6-11-28-13-15-36-16-14-28/h4-5,7-10,17,23,30H,6,11-16H2,1-3H3/b24-22+

InChI Key

ICQJISONFDKGGJ-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)O

Origin of Product

United States

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